

# Navigating Adverse Events in the S1806 Trial: A Technical Support Resource

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: SSE1806  
Cat. No.: B12392303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing adverse events observed in the S1806 clinical trial, a Phase III randomized study evaluating the addition of atezolizumab to concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer. The information is presented in a question-and-answer format to directly address potential issues encountered during the trial.

## Frequently Asked Questions (FAQs) and Troubleshooting Guides

**Q1:** What is the overall toxicity profile observed with the addition of atezolizumab to CRT in the S1806 trial?

The addition of atezolizumab to standard trimodality therapy (maximal transurethral resection of bladder tumor [TURBT] followed by chemoradiation) has not demonstrated significant new safety concerns.<sup>[1][2][3][4][5]</sup> The most frequently reported toxicities are hematological in nature and are generally not considered to be immune-related.<sup>[1][2][3]</sup>

**Q2:** Is there a higher rate of severe adverse events in the atezolizumab arm?

Yes, a numerically higher incidence of Grade 3 or higher toxicities has been reported in the investigational arm (atezolizumab plus CRT) compared to the control arm (CRT alone). In a safety report on 213 patients, 58% (65 out of 113) of patients in the atezolizumab arm

experienced Grade 3 or higher toxicities, compared to 44% (44 out of 100) in the control arm.

[1][2][3][4][5]

Q3: What are the most common Grade 3 or higher adverse events?

The most common Grade 3 or higher toxicities were hematological.[1][3] While most were not considered immune-related, a number of known immune-related adverse events (irAEs) associated with atezolizumab have been observed.[1][2][3][6]

Q4: Which specific immune-related adverse events (irAEs) have been reported in the atezolizumab arm?

Known Grade 3 or higher irAEs reported in the atezolizumab arm include:

- Pancreatitis
- Rash
- Acute kidney injury
- Gastritis
- Transaminitis
- Dyspnea
- Diarrhea
- Cystitis

Q5: A patient in the atezolizumab arm presents with Grade 2 diarrhea. What are the general management steps?

While the specific S1806 protocol for managing irAEs is not publicly available, general clinical guidelines for managing Grade 2 immune-mediated colitis involve:

- Withholding atezolizumab: The immunotherapy should be held.

- Initiating supportive care: Loperamide is a first-line treatment.
- Monitoring closely: Patients should be monitored for worsening symptoms. If the diarrhea persists or worsens, initiation of corticosteroids (e.g., prednisone) should be considered.
- Resuming treatment: Atezolizumab may be resumed if the event improves to Grade 1 or less and the corticosteroid dose has been tapered appropriately.

It is imperative to consult the official S1806 trial protocol for specific management algorithms.

**Q6: How should suspected radiation recall pneumonitis be managed?**

Radiation recall pneumonitis is an inflammatory reaction in a previously irradiated field triggered by a systemic agent. Management typically involves:

- Discontinuation of the offending agent: Atezolizumab should be withheld.
- Corticosteroid administration: Systemic corticosteroids are the mainstay of treatment.
- Symptomatic support: Oxygen and other supportive measures should be provided as needed.

## Data on Adverse Events

Table 1: Incidence of Grade 3 or Higher Toxicities (Safety report on 213 patients)

| Treatment Arm      | Number of Patients | Patients with Grade 3+ Toxicities | Percentage |
|--------------------|--------------------|-----------------------------------|------------|
| Atezolizumab + CRT | 113                | 65                                | 58%        |
| CRT Alone          | 100                | 44                                | 44%        |

Data from an oral presentation at the 2022 ASTRO annual meeting.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

Note: The detailed experimental protocols for monitoring and managing adverse events are contained within the official S1806 trial protocol, which is accessible to participating investigators. The following are general methodologies based on standard clinical trial practice for similar regimens.

## 1. Monitoring for Hematological Toxicities

- Methodology: Complete blood counts (CBC) with differential should be performed at baseline and regularly throughout treatment. The frequency of monitoring should be increased in patients who develop cytopenias.
- Parameters: Monitor for neutropenia, anemia, and thrombocytopenia.
- Management: Management of hematological toxicities is dependent on the grade and may involve dose interruptions of chemotherapy and/or atezolizumab, and the use of growth factors as per institutional guidelines.

## 2. Monitoring for Immune-Related Adverse Events

- Methodology: Regular clinical assessment and laboratory monitoring are crucial for the early detection of irAEs.
- Parameters:
  - Liver Function Tests (LFTs): AST, ALT, and bilirubin should be monitored at baseline and before each atezolizumab infusion to detect immune-mediated hepatitis.
  - Renal Function Tests: Serum creatinine should be monitored to assess for immune-mediated nephritis.
  - Thyroid Function Tests: TSH should be checked at baseline and periodically to screen for thyroid dysfunction.
  - Clinical Symptoms: Patients should be educated to report any new or worsening symptoms, such as diarrhea, rash, shortness of breath, or endocrine-related symptoms.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. S1806 | SWOG [swog.org]
- 2. miragenews.com [miragenews.com]
- 3. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 4. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 5. medicalxpress.com [medicalxpress.com]
- 6. SWOG-S1806 | Essentia Health [essentiahealth.org]
- To cite this document: BenchChem. [Navigating Adverse Events in the S1806 Trial: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12392303#managing-adverse-events-in-the-s1806-trial>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)